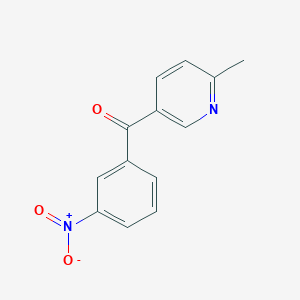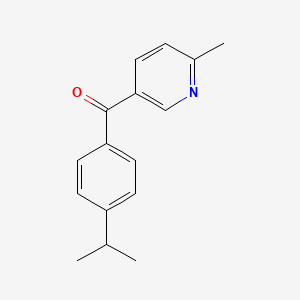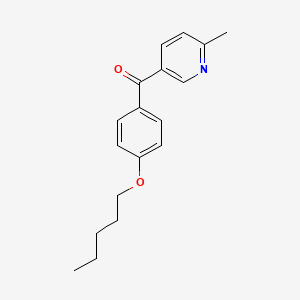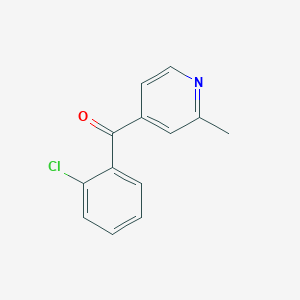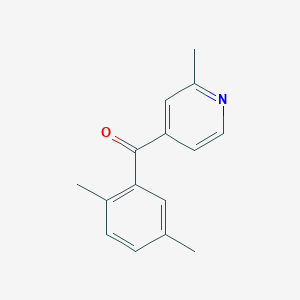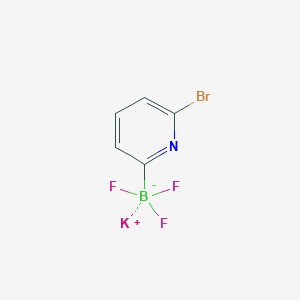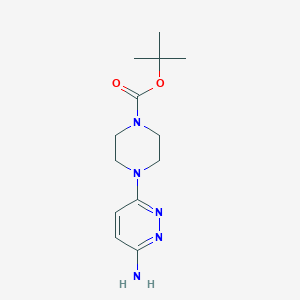![molecular formula C11H7Cl2NO2 B1392341 3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142198-91-1](/img/structure/B1392341.png)
3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one (CMCO) is a synthetic organic compound that has been studied for its potential medical applications. CMCO has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein engineering, among others. In
Scientific Research Applications
Photophysical and Nonlinear Optical Behaviour
- Synthesis and Nonlinear Optical Properties : A study synthesized novel compounds including derivatives of 3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one and evaluated their nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, with strong electron donor substituents enhancing this effect (Murthy et al., 2013).
Synthetic Chemistry Applications
- Formation and Reaction of Oxazoles : Another study focused on the synthesis of N-Substituted 2-(Aminomethyl)oxazoles, starting from substituted α-diazoacetophenones and chloroacetonitrile, producing 5-aryl-2-chloromethyloxazoles in high yields (Ibata & Isogami, 1989).
Anticancer and Antimicrobial Agents
- Anticancer and Antimicrobial Activities : A 2021 study synthesized compounds incorporating the oxazole structure for potential anticancer and antimicrobial applications. These compounds showed promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021).
- Antibacterial Study of Novel Oxazol Compounds : Research in 2016 synthesized novel heterocyclic compounds with an oxazol-3-yl fragment, showing good antibacterial activity against various pathogens (Mehta, 2016).
Pharmacologically Relevant Properties
- Solubility and Pharmacokinetics of Antifungal Compounds : A 2020 study investigated a novel antifungal compound related to the oxazole class, focusing on its solubility and adsorption properties in various solvents, which is critical for its pharmacokinetic profile (Volkova et al., 2020).
properties
IUPAC Name |
3-(chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQMGBXFFZWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



